N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine
Description
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine is a tertiary amine characterized by a benzyl backbone substituted with an allyloxy group at the 4-position, an ethoxy group at the 3-position, and a tert-butyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H25NO2/c1-6-10-19-14-9-8-13(11-15(14)18-7-2)12-17-16(3,4)5/h6,8-9,11,17H,1,7,10,12H2,2-5H3 |
InChI Key |
AAUFLBVUECLJBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(C)(C)C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine typically involves multiple steps, starting with the preparation of the benzylamine derivative. The allyloxy and ethoxy groups are introduced through specific reactions involving allyl bromide and ethyl bromide, respectively. The tert-butylamine moiety is then added through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the allyloxy group, forming a simpler amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Simplified amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy and ethoxy groups may enhance the compound’s binding affinity to these targets, while the tert-butylamine moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Varying Substituents
N-(4-((7-Chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines
- Structure: Features a 7-chloroquinoline moiety instead of the allyloxy and tert-butyl groups.
- Pharmacological Activity : Demonstrated potent amyloid beta (Aβ)-disaggregating activity, with molecular docking studies suggesting interactions with Aβ fibrils. This highlights the role of electron-withdrawing substituents (e.g., chlorine) in enhancing binding affinity .
- Synthesis : Achieved via nucleophilic substitution and characterized by NMR, IR, and X-ray crystallography .
N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine (7c)
- Structure : Contains a chlorobenzyl group and iodopropyl chain, differing in backbone complexity.
- Synthesis : Yielded 82% as a colorless oil, characterized by NMR and MS .
N-[4-(difluoromethoxy)-3-ethoxybenzyl]-N-methylamine
Key Observations :
- Synthetic Yields : The target compound’s yield is unspecified, but analogues like 7c and 7d achieve high yields (>75%), suggesting efficient synthetic routes for benzylamine derivatives.
- Physical State: Crystalline solids (e.g., quinoline derivative) may offer advantages in purification and stability over oils (e.g., 7c, 7d).
Functional Group Impact on Bioactivity
- However, it may enhance metabolic stability .
- Allyloxy vs. Quinoline: The allyloxy group in the target compound is less electron-deficient than the 7-chloroquinoline moiety, which may reduce binding affinity to hydrophobic pockets in proteins like Aβ .
Biological Activity
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine, also referred to as compound 1, is a synthetic organic molecule with potential biological activities. Its molecular formula is C16H25NO2, and it has been studied for various pharmacological effects, particularly in the context of anti-inflammatory and neuroprotective properties.
Anti-inflammatory Effects
Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory activities. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
Inhibition of COX Enzymes
The inhibitory potential against COX enzymes has been assessed using various derivatives. For instance, compounds structurally related to this compound demonstrated IC50 values indicating their effectiveness in inhibiting COX-1 and COX-2 activities. Preliminary results suggest that certain derivatives can significantly suppress PGE2 production, which is a key mediator in inflammatory responses .
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Compound 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
Neuroprotective Properties
In addition to its anti-inflammatory effects, this compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress and neurodegeneration.
Antioxidant Activity
The compound has shown promising results in assays measuring antioxidant activity, such as the ABTS and FRAP assays. These studies indicate that it can effectively scavenge free radicals and reduce oxidative stress markers in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents can significantly affect the potency and selectivity of these compounds against target enzymes.
Key Findings from SAR Studies
- Electron-donating groups : The presence of electron-releasing substituents enhances anti-inflammatory activity.
- Aliphatic chain length : Modifications in the aliphatic chain have been shown to influence both anti-AChE activity and selectivity towards different cholinesterases.
Study on Neuroprotective Effects
A study conducted on a series of related compounds demonstrated that modifications at specific positions could lead to improved neuroprotective effects against amyloid-beta aggregation, a hallmark of Alzheimer's disease . The protective effects were attributed to the ability of these compounds to inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic signaling.
Clinical Implications
The findings regarding the anti-inflammatory and neuroprotective properties suggest potential therapeutic applications for this compound in treating conditions such as arthritis and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
